molecular formula C13H21F2NO4 B6224381 tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate CAS No. 2355217-10-4

tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate

Cat. No.: B6224381
CAS No.: 2355217-10-4
M. Wt: 293.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in pharmaceuticals and agrochemicals. This particular compound features a tert-butyl ester group, an ethoxy group, and two fluorine atoms, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Difluoro Group: The difluoro group is often introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Ethoxy Group Addition: The ethoxy group can be added via nucleophilic substitution reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Cycloaddition: Dipolarophiles like nitrile oxides or azides under thermal or photochemical conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azetidines.

    Cycloaddition: Formation of spirocyclic compounds or fused ring systems.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Fluorinated Compounds: The presence of fluorine atoms makes it valuable in the synthesis of fluorinated compounds, which often exhibit enhanced biological activity and stability.

Biology and Medicine

    Drug Development: Potential use in the synthesis of drug candidates due to its structural features that can interact with biological targets.

    Biological Probes: Used in the development of probes for studying biological processes, particularly those involving fluorine atoms.

Industry

    Agrochemicals: Potential use in the synthesis of agrochemicals due to its ability to form stable and bioactive compounds.

    Materials Science: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with biological targets. The azetidine ring can provide rigidity to the molecule, influencing its overall conformation and biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate: Similar structure but with an amino group instead of difluoro.

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Similar structure but with an oxoethylidene group.

Uniqueness

    Fluorine Atoms: The presence of two fluorine atoms distinguishes it from many similar compounds, providing unique chemical and biological properties.

    Versatility: Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in both scientific research and industrial applications.

Properties

CAS No.

2355217-10-4

Molecular Formula

C13H21F2NO4

Molecular Weight

293.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.